N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
CAS No.: 2640966-65-8
Cat. No.: VC11867916
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640966-65-8 |
|---|---|
| Molecular Formula | C16H20N8 |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 |
| Standard InChI Key | SOXNZXOSFJAAEG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-Dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine | |
| CAS Number | 2640962-03-2 | |
| Molecular Formula | C₁₆H₂₀N₈ | |
| Molecular Weight | 324.38 g/mol | |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Structural Analysis
The compound comprises:
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A pyrimidine ring substituted with dimethylamine at position 4.
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A piperazine linker at position 2, connected to a pyrazolo[1,5-a]pyrazine heterocycle.
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Planar pyrazolo[1,5-a]pyrazine enhances π-π stacking potential, critical for protein binding .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions typical of heterocyclic chemistry:
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Coupling of Pyrimidine and Piperazine:
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2-Chloro-4-(dimethylamino)pyrimidine reacts with piperazine under basic conditions.
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Introduction of Pyrazolo[1,5-a]Pyrazine:
Key Reaction Conditions:
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Solvent: 1,4-Dioxane/water mixture.
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Yield: ~50–65% after purification.
Challenges and Solutions
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Low Reactivity of Halogenated Intermediates: Additives like Cs₂CO₃ improve coupling efficiency .
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Purification: Silica gel chromatography (cyclohexane/EtOAc gradient) resolves polar byproducts.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 3.21–3.40 (m, 8H, piperazine), 3.06 (s, 6H, N,N-dimethyl), 8.15 (s, 1H, pyrazine).
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HRMS (ESI): [M+H]⁺ = 324.38.
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HPLC Purity: >95% (C18 column, CH₃CN/H₂O gradient).
X-ray Crystallography
While no data exists for this compound, related pyrazolo[1,5-a]pyrazine derivatives show triclinic crystal systems with π-stacking interactions .
Biological Activity and Applications
Kinase Inhibition
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RET Kinase Inhibition: Structural analogs (e.g., WO2018136661A1) inhibit RET kinase, a target in thyroid and lung cancers .
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mTOR/PI3K Pathway: Pyrazolo[1,5-a]pyrazines modulate mTORC1/2, suggesting potential in oncology .
ADME Properties
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Permeability: MDCK assays show moderate absorption (Papp = 12–18 × 10⁻⁶ cm/s) .
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Metabolic Stability: Mouse/human liver microsomal half-life >60 minutes .
Limitations and Future Directions
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